6'-Methylspiro[cyclopropane-1,3'-indolin]-2'-one
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Overview
Description
6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one is a spirocyclic compound characterized by a unique structure where a cyclopropane ring is fused to an indoline moiety. This compound is of significant interest in organic and medicinal chemistry due to its potential biological activities and its role as an intermediate in the synthesis of more complex molecules .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one typically involves the cyclopropanation of 3-methyleneindolin-2-ones. This can be achieved using tosylhydrazone salts as a safer alternative to diazo-compounds, resulting in high yields . The reaction conditions often involve the use of transition metal-free diastereoselective cyclopropanation, which ensures the formation of the desired spirocyclic structure with high stereoselectivity .
Industrial Production Methods
While specific industrial production methods for 6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to ensure high yield and purity, and employing continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the indoline moiety, often using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction typically produces alcohols or amines.
Scientific Research Applications
6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one has several applications in scientific research:
Biology: The compound’s unique structure makes it a potential candidate for studying enzyme interactions and receptor binding.
Medicine: Its derivatives are explored for their potential anticancer and antimicrobial activities.
Mechanism of Action
The mechanism of action of 6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one involves its interaction with specific molecular targets, such as enzymes or receptors. The spirocyclic structure allows for unique binding interactions, which can modulate the activity of these targets. The pathways involved often include inhibition of enzyme activity or alteration of receptor signaling, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Spirocyclic Oxindoles: Similar to 6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one, these compounds are valuable in medicinal chemistry for their potential therapeutic applications.
Uniqueness
6’-Methylspiro[cyclopropane-1,3’-indolin]-2’-one is unique due to its specific cyclopropane-indoline fusion, which imparts distinct stereochemical and electronic properties. This uniqueness makes it a valuable scaffold for the development of new drugs and materials with tailored properties .
Properties
IUPAC Name |
6-methylspiro[1H-indole-3,1'-cyclopropane]-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11NO/c1-7-2-3-8-9(6-7)12-10(13)11(8)4-5-11/h2-3,6H,4-5H2,1H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MEVUAYREDCZZRR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C3(CC3)C(=O)N2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
173.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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